molecular formula C19H23N7O2 B2491519 Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate CAS No. 2380009-28-7

Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate

Cat. No. B2491519
CAS RN: 2380009-28-7
M. Wt: 381.44
InChI Key: ALYKYCAVUHTRCK-UHFFFAOYSA-N
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Description

This compound is a carbamate, which is an organic compound derived from carbamic acid (NH2COOH). A carbamate group, N-CO-O, is a functional group that consists of a carbonyl group (C=O) flanked by a nitrogen and an oxygen atom. Carbamates are used in a variety of applications, ranging from pesticides to pharmaceuticals .


Synthesis Analysis

The synthesis of a carbamate typically involves the reaction of an amine with a carbonic acid derivative such as an isocyanate or a chloroformate. Alternatively, carbamates can be formed from the reaction of alcohols with urea under high temperature and pressure .


Molecular Structure Analysis

The molecular structure of a carbamate involves a carbonyl group (C=O) flanked by a nitrogen and an oxygen atom. The nitrogen is typically part of an amine or amide group, and the oxygen is typically part of an alcohol or ester group .


Chemical Reactions Analysis

Carbamates undergo hydrolysis to yield the parent amine and a carbonic acid derivative. This reaction is typically catalyzed by acid or base. In biological systems, the hydrolysis of carbamates is an important step in the action of certain pharmaceuticals and pesticides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a carbamate depend on its structure. Generally, carbamates are stable compounds, but they can be hydrolyzed under acidic or basic conditions. They can form hydrogen bonds, which can affect their solubility and reactivity .

Mechanism of Action

The mechanism of action of a carbamate in a biological system depends on its structure and the system in which it is used. Some carbamates are used as pesticides, where they inhibit the action of acetylcholinesterase, an enzyme involved in nerve signal transmission. Other carbamates are used in pharmaceuticals, where they can have a variety of effects depending on their structure .

Safety and Hazards

The safety and hazards associated with a carbamate depend on its structure. Some carbamates are toxic and are used as pesticides, while others are used in pharmaceuticals and are safe for human consumption under certain conditions .

Future Directions

The future directions for research into carbamates likely involve the development of new carbamate compounds for use in pharmaceuticals and pesticides. Additionally, research may be conducted into the environmental impact of carbamate pesticides and ways to mitigate their effects .

properties

IUPAC Name

tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-19(2,3)28-18(27)24(4)14-11-25(12-14)16-8-7-15-21-22-17(26(15)23-16)13-6-5-9-20-10-13/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYKYCAVUHTRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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